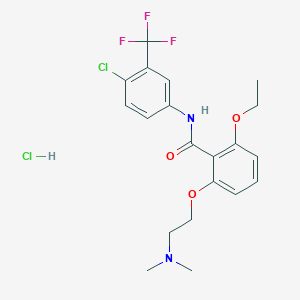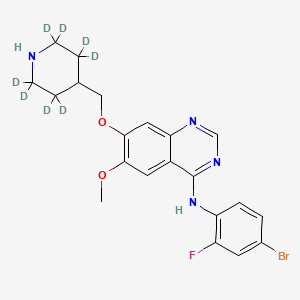
N-Demethyl Vandetanib-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Demethyl Vandetanib-d8 is a deuterated derivative of N-Demethyl Vandetanib, which is a metabolite of Vandetanib. Vandetanib is an orally available inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases. It is primarily used in the treatment of medullary thyroid cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl Vandetanib-d8 involves the deuteration of N-Demethyl Vandetanib. The process typically includes the replacement of hydrogen atoms with deuterium atoms in the N-Demethyl Vandetanib molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient exchange of hydrogen atoms with deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions
N-Demethyl Vandetanib-d8 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, Vandetanib.
Substitution: Various substitution reactions can occur, particularly at the piperidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted derivatives at the piperidine ring .
Aplicaciones Científicas De Investigación
N-Demethyl Vandetanib-d8 has several scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of Vandetanib and its metabolites.
Biology: Studied for its effects on various biological pathways, particularly those involving VEGFR, EGFR, and RET tyrosine kinases.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in medullary thyroid cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting tyrosine kinases
Mecanismo De Acción
N-Demethyl Vandetanib-d8 exerts its effects by inhibiting the activity of VEGFR-2, EGFR, and RET tyrosine kinases. These receptors are involved in tumor angiogenesis and cell proliferation. By inhibiting these pathways, the compound can reduce tumor growth and progression. The molecular targets include the ATP-binding sites of these receptors, preventing their activation and subsequent signaling .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Demethyl Vandetanib-d8 include:
Vandetanib: The parent compound, used in the treatment of medullary thyroid cancer.
N-Desmethyl Vandetanib: Another metabolite of Vandetanib with similar inhibitory effects on tyrosine kinases.
Cabozantinib: A multi-kinase inhibitor targeting MET, AXL, RET, and VEGFR2
Uniqueness
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise quantification in mass spectrometry studies. This makes it a valuable tool in pharmacokinetic and metabolic studies of Vandetanib and its metabolites .
Propiedades
Fórmula molecular |
C21H22BrFN4O2 |
|---|---|
Peso molecular |
469.4 g/mol |
Nombre IUPAC |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,3,3,5,5,6,6-octadeuteriopiperidin-4-yl)methoxy]quinazolin-4-amine |
InChI |
InChI=1S/C21H22BrFN4O2/c1-28-19-9-15-18(10-20(19)29-11-13-4-6-24-7-5-13)25-12-26-21(15)27-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,24H,4-7,11H2,1H3,(H,25,26,27)/i4D2,5D2,6D2,7D2 |
Clave InChI |
HTCPERSEGREUFC-DUSUNJSHSA-N |
SMILES isomérico |
[2H]C1(C(C(C(NC1([2H])[2H])([2H])[2H])([2H])[2H])COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[2H] |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCNCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12428715.png)
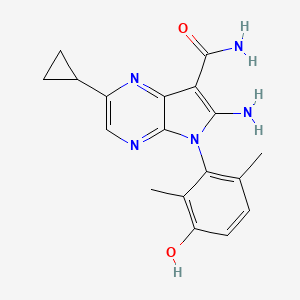
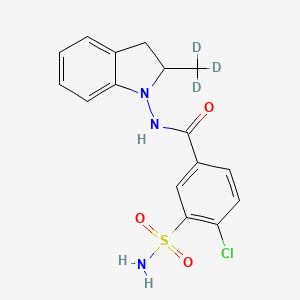
![2-[4-(butanoyloxy)-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl butanoate](/img/structure/B12428735.png)
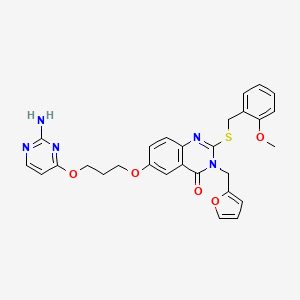
![(E)-N-[1-[2-(dimethylamino)ethylamino]-2-methyl-1-oxopropan-2-yl]-4-[4-[[4-methoxy-2-propan-2-yl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]phenyl]-2,2-dimethylbut-3-enamide](/img/structure/B12428742.png)
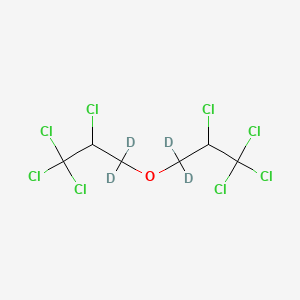
![1-[4-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]piperidin-1-yl]ethanone;hydrochloride](/img/structure/B12428755.png)
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12428762.png)
![(4S,6S)-6-methyl-7,7-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B12428779.png)

![methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B12428787.png)

